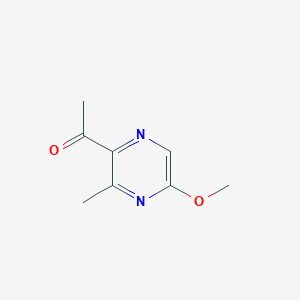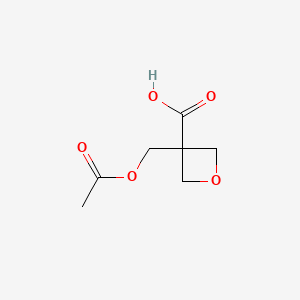
disodium;(1,2,3,4,5,6-13C6)hexanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Disodium adipate is typically prepared by reacting adipic acid with sodium hydroxide. The reaction proceeds as follows:
C6H10O4 (adipic acid) + 2 NaOH → Na2C6H8O4 (disodium adipate) + 2 H2O
This reaction is carried out under controlled conditions to ensure complete neutralization of adipic acid .
Industrial Production Methods
In industrial settings, the production of disodium adipate involves large-scale neutralization of adipic acid with sodium hydroxide. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and mixing rates .
化学反应分析
Types of Reactions
Disodium adipate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Under specific conditions, it can be reduced to form other compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of disodium adipate can yield different carboxylic acids, while reduction can produce alcohols .
科学研究应用
Disodium adipate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It serves as a metabolic tracer in studies involving metabolic pathways and processes.
Medicine: It is used in the formulation of pharmaceuticals and as a buffering agent in medical preparations.
Industry: It is employed in the production of polymers, resins, and other industrial products.
作用机制
The mechanism of action of disodium adipate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. The molecular targets and pathways involved include interactions with hydrogen ions (H+) and hydroxide ions (OH-) in solution .
相似化合物的比较
Similar Compounds
Sodium succinate: Another sodium salt of a dicarboxylic acid, used similarly as a buffering agent.
Sodium citrate: A sodium salt of citric acid, commonly used in food and pharmaceutical industries.
Sodium tartrate: A sodium salt of tartaric acid, used in various industrial applications.
Uniqueness
Disodium adipate is unique in its specific buffering capacity and its role in the production of certain polymers and resins. Its isotopic labeling (13C6) makes it particularly valuable in metabolic studies and tracer experiments .
属性
分子式 |
C6H8Na2O4 |
|---|---|
分子量 |
196.06 g/mol |
IUPAC 名称 |
disodium;(1,2,3,4,5,6-13C6)hexanedioate |
InChI |
InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1,6+1;; |
InChI 键 |
KYKFCSHPTAVNJD-MABOOHTNSA-L |
手性 SMILES |
[13CH2]([13CH2][13CH2][13C](=O)[O-])[13CH2][13C](=O)[O-].[Na+].[Na+] |
规范 SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)









